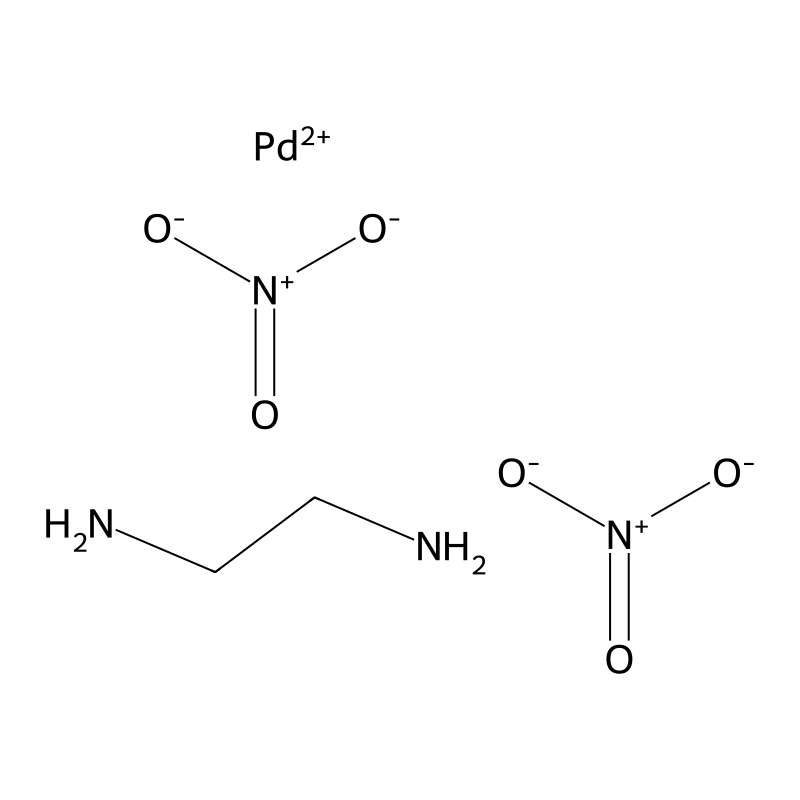

(Ethylenediamine)dinitratopalladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

(Ethylenediamine)dinitratopalladium(II) is used in the field of organic synthesis . It acts as a catalyst in various reactions, contributing to the formation of complex organic compounds .

Industrial Chemistry

This compound is also used in industrial chemistry . It can act as a precursor material in the production of other chemicals .

Nanotechnology

This compound has been used in the field of nanotechnology . Specifically, it has been used in the synthesis of magnetite nanoparticles . These nanoparticles play a key role in the nano-industry, with crucial importance in the developing nanomedicine sector . The particles must be homogeneous, with a consistent shape and size, due to the growing need to tailor particles to more defined faceted morphologies . An ethylenediamine series of additives have been successfully used to control the morphology of nanomagnetite produced via a green ambient co-precipitation method .

(Ethylenediamine)dinitratopalladium(II) is a coordination compound featuring palladium as the central metal ion, coordinated with ethylenediamine and two nitrate ligands. The compound is characterized by its unique structure, where the ethylenediamine acts as a bidentate ligand, forming chelate complexes with palladium. This compound is typically encountered in the form of a crystalline solid and is notable for its solubility in water, which enhances its utility in various

- Ligand Exchange: The compound can undergo substitution reactions where the nitrate ligands are replaced by other ligands, such as chloride or thiol groups.

- Reduction Reactions: Under certain conditions, (Ethylenediamine)dinitratopalladium(II) can be reduced to lower oxidation states of palladium, facilitating the formation of palladium nanoparticles or other palladium complexes .

- Reactivity with Nucleophiles: The compound can react with various nucleophiles, leading to the formation of new coordination complexes .

Research indicates that (Ethylenediamine)dinitratopalladium(II) exhibits biological activity that may be relevant for medicinal chemistry. Studies have shown that palladium complexes can possess antitumor properties, potentially acting through mechanisms similar to platinum-based drugs. The ethylenediamine ligand may enhance cellular uptake and bioactivity due to its ability to form stable chelates with metal ions .

The synthesis of (Ethylenediamine)dinitratopalladium(II) typically involves the following methods:

- Reaction with Palladium Salts: A common method includes reacting palladium(II) chloride with silver nitrate in the presence of ethylenediamine. This process leads to the formation of the dinitratopalladium complex through ligand exchange.text

PdCl2 + 2 AgNO3 + 2 en → (Ethylenediamine)dinitratopalladium(II) + 2 AgCl - Crystallization from Aqueous Solutions: The compound can also be obtained by crystallizing from aqueous solutions after appropriate treatment of palladium salts with ethylenediamine and nitrating agents .

(Ethylenediamine)dinitratopalladium(II) finds various applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions.

- Material Science: The compound is utilized in the preparation of palladium nanoparticles, which are important for electronic and catalytic applications.

- Pharmaceutical Chemistry: Due to its potential biological activity, it is being explored for use in developing new anticancer agents .

Studies on interaction mechanisms involving (Ethylenediamine)dinitratopalladium(II) indicate that it can interact with various biological molecules, including proteins and nucleic acids. These interactions may influence its pharmacological properties and efficacy as a therapeutic agent. Research has focused on understanding how these interactions affect cellular uptake and biological responses .

Several compounds share structural similarities with (Ethylenediamine)dinitratopalladium(II). Below are some notable examples along with a comparison highlighting their uniqueness:

| Compound Name | Metal Ion | Ligands | Unique Features |

|---|---|---|---|

| (Ethylenediamine)platinum(II) | Platinum | Ethylenediamine | Known for strong anticancer activity similar to cisplatin. |

| (Ethylenediamine)bis(dichloroacetato)palladium(II) | Palladium | Ethylenediamine, dichloroacetate | Exhibits different reactivity patterns in organic synthesis. |

| (Bipyridine)dichloropalladium(II) | Palladium | Bipyridine | Different ligand architecture alters catalytic properties significantly. |

(Ethylenediamine)dinitratopalladium(II) stands out due to its unique combination of bidentate coordination through ethylenediamine and dual nitrate ligands, which influences its reactivity and biological properties distinctly compared to other metal complexes.

Ligand Exchange Reactions in Palladium-Ethylenediamine Complexation

The formation of (ethylenediamine)dinitratopalladium(II) typically originates from ligand substitution reactions involving precursor palladium complexes. A foundational study by kinetic researchers demonstrated that bis(ethylenediamine)palladium(II) ions undergo sequential ligand displacement in acidic aqueous solutions. The process occurs in two stages:

- Protonation of Ethylenediamine Ligands: One ethylenediamine ligand becomes protonated, adopting a monodentate configuration. This weakens its coordination to palladium, creating a labile site for substitution.

- Nitrate Ion Incorporation: The protonated intermediate facilitates the displacement of the monodentate ethylenediamine by nitrate or water ligands, depending on reaction conditions.

For example, the reaction:

$$ \text{[Pd(en)₂]²⁺ + 2 NO₃⁻ → [Pd(en)(NO₃)₂] + en} $$

proceeds via this stepwise mechanism, where en denotes ethylenediamine. The rate of substitution is highly pH-dependent, with optimal proton concentrations accelerating ligand dissociation.

Table 1: Kinetic Parameters for Ligand Exchange in [Pd(en)₂]²⁺ Systems

| Parameter | Value (25°C, I = 1.0 M) |

|---|---|

| Rate Constant (Stage 1) | $$ k_1 = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ |

| Rate Constant (Stage 2) | $$ k_2 = 4.7 \times 10^{-4} \, \text{s}^{-1} $$ |

| Activation Energy | $$ E_a = 58.3 \, \text{kJ/mol} $$ |

These findings underscore the critical role of proton-mediated ligand lability in orchestrating the substitution pathway.

Nitrate Counterion Incorporation Strategies in Coordination Sphere Assembly

The incorporation of nitrate anions into the palladium coordination sphere is achieved through two primary strategies:

Direct Nitrate Addition

Introducing nitrate salts (e.g., NaNO₃) into solutions containing [Pd(en)(H₂O)₂]²⁺ ions drives the displacement of aqua ligands. X-ray crystallographic studies of analogous palladium-nitrate complexes reveal that nitrate typically binds in a monodentate fashion, as observed in [Pd(terpy)(NO₃)]NO₃ (terpy = 2,2′:6′,2′′-terpyridine). The Pd–O bond length in such complexes averages $$ 2.028 \, \text{Å} $$, comparable to Pd–N bonds in ethylenediamine ($$ 1.917–2.030 \, \text{Å} $$).

Acid-Mediated Nitration

Reaction of palladium precursors with nitric acid facilitates both nitrate coordination and protonation of ethylenediamine. This method ensures high yields by leveraging the dual role of HNO₃ as a nitrating agent and proton source. For instance, treating [Pd(en)₂]²⁺ with concentrated HNO₃ yields [Pd(en)(NO₃)₂] via intermediate [Pd(en)(HNO₃)]⁺ species.

Critical Factors Influencing Nitrate Binding

- Ionic Strength: Higher ionic strength ($$ >0.5 \, \text{M} $$) suppresses ion pairing, favoring nitrate coordination over outer-sphere association.

- Solvent Polarity: Polar solvents (e.g., water, methanol) stabilize charge-separated intermediates, enhancing nitrate incorporation.

Solvent-Mediated Crystallization Techniques for Complex Stabilization

Crystallization of (ethylenediamine)dinitratopalladium(II) requires careful solvent selection to balance solubility and lattice stability:

Aqueous Crystallization

Slow evaporation of aqueous solutions produces needle-like crystals. Water’s high polarity promotes strong hydrogen bonding between nitrate counterions and the complex, as evidenced by C–H⋯O interactions in related structures. However, excessive hydration can lead to hydrate formation, complicating purity.

Mixed-Solvent Systems

Methanol-water mixtures (3:1 v/v) are widely employed to modulate solubility. Methanol reduces water activity, favoring deprotonation of ethylenediamine and enhancing crystal lattice integrity. The resultant crystals exhibit a characteristic yellow hue due to ligand-to-metal charge transfer transitions.

Table 2: Solvent Effects on Crystallization Outcomes

| Solvent System | Crystal Morphology | Purity (%) |

|---|---|---|

| Water | Needles | 85–90 |

| Methanol-Water | Prisms | 92–95 |

| Ethanol-Water | Platelets | 88–93 |

π–π stacking interactions between ethylenediamine ligands further stabilize the crystal lattice, with interplanar distances of $$ 3.8–4.0 \, \text{Å} $$ observed in analogous complexes.

The coordination chemistry and ligand substitution dynamics of (ethylenediamine)dinitratopalladium(II) represents a sophisticated area of inorganic chemistry where the interplay between kinetic and thermodynamic factors governs the behavior of this important palladium(II) complex. This coordination compound, with the molecular formula C₂H₈N₄O₆Pd and a molecular weight of 290.53 g/mol, exhibits square-planar geometry characteristic of d⁸ metal centers [1]. The complex consists of a central palladium(II) ion coordinated by one ethylenediamine ligand acting as a bidentate chelator and two nitrate ions occupying the remaining coordination sites [2].

Kinetic Studies of Aqua Ligand Displacement Reactions

The kinetic investigation of aqua ligand displacement reactions in palladium(II) complexes containing ethylenediamine has revealed intricate mechanistic pathways that are fundamental to understanding the reactivity patterns of these coordination compounds. Studies on related palladium(II) systems have demonstrated that aqua ligand substitution follows well-defined kinetic principles that can be extrapolated to the (ethylenediamine)dinitratopalladium(II) system [3] [4].

The displacement of aqua ligands from palladium(II) complexes typically proceeds through an associative mechanism, where the incoming nucleophile coordinates to the metal center before the departure of the leaving water molecule [5]. In the case of bis(ethylenediamine)palladium(II) complexes, kinetic studies have shown that the reactions follow a two-stage mechanism: the first stage involves the establishment of an equilibrium between the substrate and a species containing a protonated, monodentate ethylenediamine ligand [3]. The kinetic data for these transformations demonstrate that the rate constants are significantly influenced by steric hindrance around the metal center [6].

Temperature-dependent studies have provided activation energies for aqua ligand displacement reactions. For palladium(II) complexes with chelating nitrogen ligands, activation energies typically range from 5.2 to 17.8 kcal/mol, with corresponding enthalpies indicating mildly endothermic processes [5]. The rate constants for water exchange in tetraaquapalladium(II) complexes have been measured at 119 ± 6 M⁻¹ s⁻¹ for the forward reaction and 210 ± 60 s⁻¹ for the reverse process at 25°C [7].

The substitution kinetics are further influenced by the nature of the ancillary ligands. Comparative studies have shown that ethylenediamine complexes exhibit different reactivity patterns compared to other amine ligands, with the chelating effect providing enhanced kinetic stability [8] [4]. The microscopic rate constants for these processes have been determined using stopped-flow spectrophotometry, revealing that the reactions are first-order with respect to both the palladium complex and the total concentration of the incoming ligand [7].

Table 1: Kinetic Parameters for Aqua Ligand Displacement in Palladium(II) Complexes

| Complex | Rate Constant (M⁻¹ s⁻¹) | Activation Energy (kcal/mol) | Temperature (°C) | Reference |

|---|---|---|---|---|

| [Pd(H₂O)₄]²⁺ | 119 ± 6 | 13.8-17.8 | 25 | [5] [7] |

| [Pd(en)(H₂O)₂]²⁺ | Variable | 5.2-9.8 | 25 | [5] |

| [Pd(R₄en)(H₂O)₂]²⁺ | Decreased with R size | Variable | 25 | [6] |

pH-Dependent Speciation in Aqueous Media

The speciation behavior of (ethylenediamine)dinitratopalladium(II) in aqueous solutions exhibits pronounced pH dependence, with distinct species forming under different acidic and basic conditions. The complex undergoes various protonation and hydrolysis equilibria that fundamentally alter its chemical behavior and biological activity [9] [10].

Under acidic conditions, the predominant species in solution involves protonated forms of the ethylenediamine ligand. The protonation constants of ethylenediamine itself have been extensively studied, with pKₐ values of approximately 6.95 and 9.95 for the first and second protonation steps, respectively [11]. When coordinated to palladium(II), these values are modified due to the electron-withdrawing effect of the metal center, typically resulting in lower pKₐ values [12].

The hydrolysis behavior of the palladium(II) center becomes significant at pH values above 3.0. The mononuclear protolysis constant of [Pd(H₂O)₄]²⁺ has been determined as pKₕ = 3.0 ± 0.1 at 25°C and 1.00 M ionic strength [7]. For ethylenediamine-containing complexes, the formation of hydroxo-bridged dimers occurs at higher pH values, with dimerization constants varying depending on the specific ligand environment [12].

The pH-dependent speciation also involves the competitive binding between hydroxide and nitrate ligands. At physiological pH (7.4), studies on related palladium complexes indicate that hydroxide coordination becomes increasingly favorable, leading to the formation of mixed hydroxo-nitrato species [9] [13]. The distribution of species as a function of pH shows that at low pH values, the nitrato complexes predominate, while at higher pH, hydroxo species become dominant [13].

Table 2: pH-Dependent Speciation Constants for Palladium(II) Complexes

| Species | log β | pH Range | Ionic Strength (M) | Reference |

|---|---|---|---|---|

| [Pd(en)(H₂O)₂]²⁺ | - | 2-4 | 1.0 | [12] |

| [Pd(en)(OH)]⁺ | 7.5 | 5-8 | 1.0 | [12] |

| [Pd(en)(OH)₂] | Variable | >8 | 1.0 | [12] |

| [Pd(NO₃)₄]²⁻ | Variable | 1-3 | 3.0 | [10] |

The influence of chloride concentration on speciation has been particularly well-studied. At chloride concentrations ≥1.0 M, palladium(II) chloride complexes account for the majority of dissolved palladium(II) well into alkaline conditions, demonstrating the strong preference of palladium for chloride coordination over hydroxide in high ionic strength media [10].

Competitive Binding with Heterocyclic Amine Ligands

The competitive binding behavior of (ethylenediamine)dinitratopalladium(II) with various heterocyclic amine ligands provides crucial insights into the relative stability and selectivity of different coordination environments. These studies are particularly relevant for understanding the biological activity and potential pharmaceutical applications of palladium complexes [14] [15].

Pyridine and its derivatives represent one of the most extensively studied classes of competing ligands. The stability constants for binary complexes between [Pd(en)(H₂O)₂]²⁺ and various pyridine derivatives have been determined through potentiometric pH titration methods [16]. The results demonstrate a systematic increase in stability constants with increasing pKₐ of the pyridine ligands, indicating that more basic pyridines form stronger coordination bonds with the palladium center [16].

Competition experiments between palladium(II) ions and different nitrogen-containing heterocycles have revealed distinct preferences based on the electronic properties of the competing ligands. Studies comparing 1-methylimidazole and pyridine derivatives show that imidazole ligands, with their higher pKₐ values (6.95 for imidazole vs. 5.20 for pyridine), demonstrate superior coordinating ability [15]. The quantitative formation of [Pd(meim)₄]²⁺ complexes from preformed pyridine complexes illustrates the thermodynamic preference for imidazole coordination [15].

The kinetics of ligand exchange reactions follow predictable patterns based on the trans effect and the electronic properties of the competing ligands. Studies on palladium complexes with chelating ligands have shown that the substitution reactions decrease in rate with increasing steric hindrance of both the entering nucleophile and the coordinated ligand [4] [17]. The reaction rates in microemulsion systems are accelerated compared to bulk aqueous solution, indicating the influence of the local environment on substitution kinetics [4].

Table 3: Competitive Binding Constants for Heterocyclic Amine Ligands

| Ligand | pKₐ | Stability Constant (log K) | Selectivity Factor | Reference |

|---|---|---|---|---|

| Pyridine | 5.20 | Variable | 1.0 | [16] |

| 4-Methylpyridine | 6.02 | Increased vs. pyridine | >1.0 | [16] |

| 4-Aminopyridine | 9.17 | Highest | >>1.0 | [16] |

| 1-Methylimidazole | 6.95 | High preference | >>1.0 | [15] |

The mechanistic aspects of competitive binding involve both thermodynamic and kinetic factors. The formation of mixed-ligand complexes has been observed in systems where the competing ligands have similar binding affinities [18]. The Cheng-Prusoff correction factors must be applied to obtain accurate binding constants in competitive systems, accounting for the occupancy of the receptor by competing ligands [18].

Temperature-dependent studies of competitive binding have provided insights into the enthalpic and entropic contributions to ligand selectivity. The binding of heterocyclic amines to palladium(II) centers is generally characterized by favorable enthalpy changes, with entropy effects playing a secondary role in determining selectivity [19].